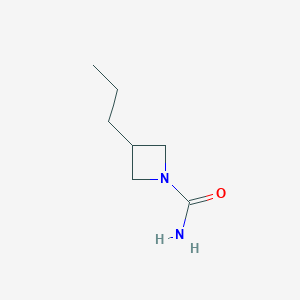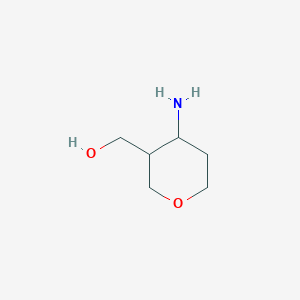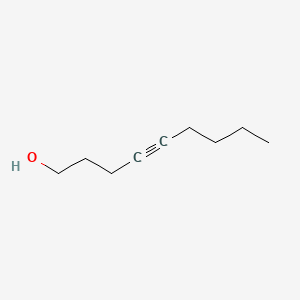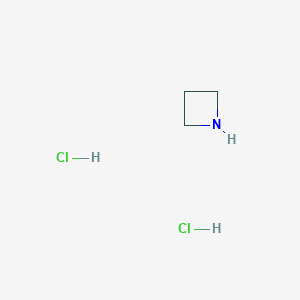
(E)-2-(But-2-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(But-2-en-2-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a but-2-en-2-yl group in the E-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(But-2-en-2-yl)aniline typically involves the reaction of aniline with but-2-en-2-yl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
(E)-2-(But-2-en-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, particularly nitration and halogenation, can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amine derivatives.
Substitution: Nitroaniline, halogenated aniline derivatives.
科学的研究の応用
(E)-2-(But-2-en-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-2-(But-2-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may act as an inhibitor or activator of certain enzymatic pathways, thereby modulating cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
(Z)-2-(But-2-en-2-yl)aniline: The Z-isomer of the compound, differing in the spatial arrangement of the substituents.
2-(But-2-en-1-yl)aniline: A structural isomer with the but-2-en-1-yl group attached to the aniline.
2-(But-3-en-2-yl)aniline: Another structural isomer with a different position of the double bond in the butenyl group.
Uniqueness
(E)-2-(But-2-en-2-yl)aniline is unique due to its specific E-configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in distinct physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
2-[(E)-but-2-en-2-yl]aniline |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+ |
InChIキー |
SYVSVMCXNPGONH-FPYGCLRLSA-N |
異性体SMILES |
C/C=C(\C)/C1=CC=CC=C1N |
正規SMILES |
CC=C(C)C1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)

![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
